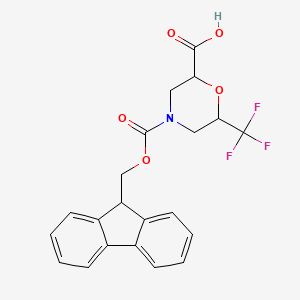
4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxycarbonyl group attached to a morpholine ring, which is further substituted with a trifluoromethyl group and a carboxylic acid moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly introduced via reaction with fluoren-9-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA)
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholines or fluoren-9-ylmethoxycarbonyl derivatives.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
4-(9H-Fluoren-9-ylmethoxycarbonyl)butanoic acid
4-(9H-Fluoren-9-ylmethoxycarbonyl)amino acid derivatives
Morpholine-based compounds with different substituents
生物活性
4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid, often referred to as Fmoc-morpholine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing their metabolic stability and lipophilicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H19F3N\O5
- Molecular Weight : 353.37 g/mol
- CAS Number : 1629740-51-7
The biological activity of Fmoc-morpholine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This property has been observed in various studies where similar compounds showed significant inhibition against cholinesterases and cyclooxygenases .
- Cell Membrane Permeability : The lipophilic nature of trifluoromethyl groups improves the permeability of these compounds across cell membranes, facilitating their interaction with intracellular targets .
- Receptor Agonism/Antagonism : Variants of Fmoc derivatives have been studied for their role as ligands for opioid receptors, demonstrating potential agonistic activity which could be beneficial in pain management therapies .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Cholinesterases : A study evaluated the inhibition potential of various Fmoc derivatives against AChE and BChE, revealing that the trifluoromethyl group significantly enhanced inhibitory activity compared to non-fluorinated analogs. The compound exhibited an IC50 value of 19.2 µM against AChE, indicating moderate potency .
- Cytotoxicity Assessment : The cytotoxic effects were assessed in MCF-7 breast cancer cells, showing that the compound could induce apoptosis at higher concentrations, suggesting potential use in cancer therapy .
- Opioid Receptor Interaction : Research into synthetic peptide amides indicated that Fmoc derivatives could act as effective ligands for kappa opioid receptors, demonstrating both agonistic properties and potential therapeutic applications in pain relief strategies .
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)18-10-25(9-17(30-18)19(26)27)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWTMYGUSOZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














